Rhodium oxide (RhO2)

Oxygen Evolution Reaction Electrocatalysis Density Functional Theory

RhO2 is the only platinum-group dioxide combining true metallic conductivity (ρ~80 μΩ·cm, two orders lower than semiconducting Rh₂O₃ at ~2 mΩ·cm), a 0.26 V lower OER overpotential versus IrO₂ for PEM electrolysis, and thermal stability to 700°C under O₂. These attributes make it uniquely suited for low-loss FeRAM bottom electrodes, energy-efficient PEM water electrolyzer anodes, and automotive emission catalysts where the conductive RhO₂ surface phase—not insulating bulk Rh₂O₃—drives CO oxidation. Phase-pure procurement with guaranteed RhO₂ content is critical for achieving rated performance.

Molecular Formula O2Rh
Molecular Weight 134.904 g/mol
CAS No. 12137-27-8
Cat. No. B084525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium oxide (RhO2)
CAS12137-27-8
Molecular FormulaO2Rh
Molecular Weight134.904 g/mol
Structural Identifiers
SMILESO=[Rh]=O
InChIInChI=1S/2O.Rh
InChIKeyKZYDBKYFEURFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(IV) Oxide (RhO2, CAS 12137-27-8) – Conductive Rutile-Structure Oxide for Catalysis, Electrochemistry & Electronics


Rhodium(IV) oxide (RhO2, rhodium dioxide) is a black, rutile-type transition metal dioxide with metallic conductivity (ρ < 10⁻⁴ Ω·cm) and high thermal stability [1]. It belongs to the class of electrically conducting platinum-group metal oxides that includes IrO2 and RuO2, but exhibits a unique combination of electronic structure, phase behavior, and catalytic selectivity that sets it apart from both its analogs and its sesquioxide counterpart, Rh2O3 [2].

Why RhO2 Cannot Be Readily Replaced by Generic Platinum-Group Oxides or Rh2O3 in Critical Specifications


RhO2 is not interchangeable with other conducting rutile oxides (IrO2, RuO2) or with the more common Rh2O3 because fundamental differences in electronic structure, catalytic selectivity, and thermodynamic stability directly translate into divergent performance in key applications. For example, RhO2 exhibits a metallic ground state with resistivity ~80 μΩ·cm, whereas Rh2O3 is a semiconductor with resistivity two orders of magnitude higher (~2 mΩ·cm) [1]. In catalysis, the RhO2 surface oxide actively drives CO oxidation, while bulk Rh2O3 poisons the identical reaction [2]. These contrasting behaviors mean that procurement specifications cannot be met by simply substituting one rhodium oxide or one platinum-group dioxide for another; the quantitative evidence below defines exactly where the performance boundaries lie.

RhO2 Head-to-Head Performance Evidence – Quantified Differentiation Against IrO2, RuO2, Pt/C, and Rh2O3


Theoretical OER Overpotential: RhO2 at 0.31 V Outperforms IrO2 (0.57 V) and RuO2 (0.87 V)

Density functional theory (DFT) calculations on rutile (110) surfaces reveal that pristine RhO2 possesses a theoretical OER overpotential of 0.31 V, substantially lower than the state-of-the-art IrO2 (0.57 V) and commercially dominant RuO2 (0.87 V) [1]. The lower overpotential indicates intrinsically faster OER kinetics, positioning RhO2 as a candidate to replace scarcer and costlier iridium-based catalysts in acidic water electrolysis.

Oxygen Evolution Reaction Electrocatalysis Density Functional Theory

Alkaline HER Overpotential and Kinetics: Rh-NA/RhO2 Delivers 9.8 mV vs 29 mV for Pt/C at −10 mA cm⁻²

In H₂-saturated 0.5 M H₂SO₄, a nanostructured Rh-NA/RhO₂ catalyst achieves an overpotential of only 9.8 mV at −10 mA cm⁻², compared to 29 mV for commercial 20 wt% Pt/C [1]. The Tafel slope is correspondingly lower (24.0 mV dec⁻¹ vs 30.0 mV dec⁻¹), and the specific current at −0.1 V vs RHE reaches 4634 A gRh⁻¹, which is 3.1× higher than Pt/C (1502 A gPt⁻¹) [1].

Hydrogen Evolution Reaction Alkaline Electrolysis Platinum-Group Catalysts

Electrical Resistivity: Metallic RhO2 (~80 μΩ·cm) vs Semiconducting Rh2O3 (~2 mΩ·cm)

Reactive-sputtered crystalline RhO₂ thin films exhibit metallic conduction with a resistivity of approximately 80 μΩ·cm, making them suitable for capacitor electrode and current-collector applications [1]. In contrast, amorphous Rh₂O₃ films prepared under identical sputtering conditions but with lower oxygen flow ratios show semiconducting behavior with a resistivity of 2 mΩ·cm—a factor of 25× higher [2].

Conducting Oxides Electrode Materials Thin Films

Thermal Stability: RhO₂ Remains Stable to 700 °C Under O₂ vs Rh₂O₃ Formation at ≥750 °C

Under 1 atm O₂ pressure, RhO₂ thin films retain their metallic conductivity and crystal structure up to 700 °C; decomposition to semiconducting Rh₂O₃ begins at 750 °C [1]. This defines a clear operational temperature window—devices requiring conductive oxide electrodes can safely operate up to 700 °C in oxygen-containing environments without risking phase transformation to insulating Rh₂O₃.

Thermal Stability Oxide Thin Films Phase Transformation

Catalytic CO Oxidation Selectivity: RhO₂ Surface Oxide Is Active; Rh₂O₃ Bulk Phase Poisons the Reaction

Combined high-resolution core-level spectroscopy and DFT studies on Rh(111) single crystals demonstrate that the thin RhO₂ surface oxide trilayer is catalytically active for CO oxidation, whereas the bulk Rh₂O₃ corundum phase with identical surface termination poisons the same reaction [1]. This stark selectivity inversion, despite structural similarity, directly impacts catalyst design where the active phase must be precisely controlled.

CO Oxidation Heterogeneous Catalysis Surface Science

Electrochemical Durability: Rh-NA/RhO₂ Overpotential Remains Stable; Pt/C Drops by 60 mV in 28 Hours

Under chronopotentiometric operation at −10 mA cm⁻² in 0.5 M H₂SO₄, Rh-NA/RhO₂ maintains a stable overpotential over 100 h, while commercial Pt/C undergoes a 60 mV overpotential increase (degradation) after only 28 h [1]. The exceptional stability is attributed to the compressive strain stabilization of RhO₂ clusters against reductive dissolution.

Catalyst Durability Hydrogen Evolution Chronopotentiometry

Application Scenarios for RhO2 Where Competitive Differentiation Is Quantitatively Established


Acidic Water Electrolysis Anode Catalyst Replacing IrO₂

The 0.26 V lower theoretical OER overpotential of RhO₂ compared to IrO₂ [1] directly enables lower cell voltage and reduced electricity consumption in proton-exchange-membrane (PEM) water electrolyzers. Procurement teams seeking to replace costly and scarce iridium with rhodium-based anodes can expect improved energy efficiency based on the DFT-predicted activity advantage.

Alkaline Hydrogen Evolution Cathode Outperforming Pt/C

Rh-NA/RhO₂ electrodes deliver a 9.8 mV overpotential at −10 mA cm⁻²—19.2 mV lower than commercial Pt/C—together with 3.1× higher mass-specific current [2]. Industrial alkaline electrolyzers can reduce precious-metal loading while improving power efficiency and eliminating the 60 mV degradation drift observed in Pt/C within 28 hours.

Conductive Oxide Electrode for Ferroelectric Memory Capacitors

With a resistivity of ~80 μΩ·cm and thermal stability to 700 °C under O₂, RhO₂ thin films are ideal bottom electrodes for Pb(Zr,Ti)O₃ (PZT) and other high-k dielectric capacitors [3]. The metallic conductivity eliminates the series resistance penalty that would arise from using semiconducting Rh₂O₃ (2 mΩ·cm), directly improving charge-discharge speed in ferroelectric random-access memory (FeRAM).

CO Oxidation Catalyst Bed Requiring Selective Active-Phase Control

For automotive and industrial emission control catalysts where the active phase must be the conductive RhO₂ surface oxide—not the inactive bulk Rh₂O₃—procurement specifications should require thermal processing below 700 °C to preserve the RhO₂ phase and avoid catalyst poisoning [4]. This phase-selectivity criterion is essential for achieving high CO conversion efficiency.

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